Boc-lys(boc)-OH
Overview
Description
Boc-lys(boc)-OH, a derivative of lysine, is widely used in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protective group during peptide synthesis, particularly for the amino acid lysine.
Synthesis Analysis
- The synthesis of Boc-lys(boc)-OH involves the acylation of the epsilon-amino group of N(alpha)-protected lysine using di-tert-butyl dicarbonate (Boc2O) and other reagents (Davies & Al-Jamri, 2002).
Molecular Structure Analysis
- The molecular structure of Boc-lys(boc)-OH has been studied using various spectroscopic methods, revealing insights into its geometric parameters and interactions at the molecular level (Sas et al., 2020).
Chemical Reactions and Properties
- Boc-lys(boc)-OH participates in peptide synthesis reactions, often involving the formation of peptide bonds with other amino acids or peptide fragments. The Boc group can be selectively removed under specific conditions to facilitate further reactions (Scott, Parker, & Parrish, 1981).
Physical Properties Analysis
- The physical properties of Boc-lys(boc)-OH, such as solubility, stability, and reactivity, are crucial for its application in peptide synthesis. These properties are influenced by the molecular structure and the protective groups used (Zong et al., 2016).
Chemical Properties Analysis
- Boc-lys(boc)-OH exhibits specific chemical properties, including reactivity towards other amino acids and susceptibility to certain chemical reagents used in peptide synthesis. The Boc group plays a vital role in protecting the amino group during these reactions (Wiejak, Masiukiewicz, & Rzeszotarska, 1999).
Scientific Research Applications
Synthesis of Redox Derivatives : Boc-lys(boc)-OH is used in synthesizing redox amino acids and peptides, particularly those containing phenothiazine or tris(2,2'-bipyridine)ruthenium(II) dication (Peek et al., 2009).
Peptide Synthesis : It serves as an intermediate for peptide syntheses, such as the syntheses of ACTH, somatostatin, and human β-endorphin (Scott et al., 1981).
Building Block for DTPA-Containing Peptides : This compound is used as a building block for the solid-phase synthesis of DTPA-containing peptides (Davies & Al-Jamri, 2002).
Potential Chemotherapy Molecule : Boc-D-Lys-OH (BDLO) is considered as a potential inhibitor of anti-apoptotic proteins and a novel chemotherapy molecule (Şaş et al., 2020).
Industrial Production of Peptide Drugs : Its value in peptide syntheses extends to the industrial production of peptide drugs (Wiejak et al., 1999).
Metal-Free Catalyst in Biodegradable Polymers : Boc-lys(boc)-OH acts as a metal-free catalyst for synthesizing biodegradable amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s with well-defined structures (Li et al., 2006).
Gene Drive Regulation : Lys(Boc) (BOC) can acutely control heritable Cas9-mediated mammalian genome editing, with broad applications in gene drive regulation and environmental compatibility (Suzuki et al., 2018).
Protein Synthesis and Modification : It is useful in protein synthesis and modification, as seen in the study of Nepsilon-(thiaprolyl)-lysine for site-specific protein conjugation (Van de Vijver et al., 2010).
Future Directions
Boc-Lys(Boc)-OH has potential applications in cancer therapy. It can be used to create a masked cytotoxic agent, which is serially activated by histone deacetylase (HDAC) and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group liberating puromycin . This agent selectively kills human cancer cell lines with high HDAC and CTSL activities . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development .
properties
IUPAC Name |
(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSXKMMQOZUNU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428554 | |
Record name | BOC-LYS(BOC)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(boc)-OH | |
CAS RN |
2483-46-7 | |
Record name | BOC-LYS(BOC)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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